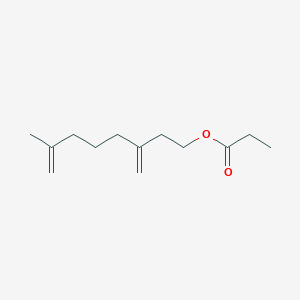
7-Methyl-3-methylene-7-octenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a methylene group and a methyl group on an octenyl chain. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 7-Methyl-3-methylene-7-octenyl propionate typically involves the reaction of a nucleophile with an electrophile. One method includes the coupling reaction of a nucleophilic reagent with a propanoic acid derivative . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-Methyl-3-methylene-7-octenyl propionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
7-Methyl-3-methylene-7-octenyl propionate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Methyl-3-methylene-7-octenyl propionate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
7-Methyl-3-methylene-7-octenyl propionate can be compared with other similar compounds, such as:
Myrcene: A terpene with a similar structure but different functional groups and properties.
Linalool: Another terpene with distinct aromatic properties and uses in the fragrance industry.
Geraniol: A monoterpenoid with applications in flavor and fragrance industries.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(7-methyl-3-methylideneoct-7-enyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h2,4-10H2,1,3H3 |
InChI Key |
KRONWWNTASLWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCC(=C)CCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


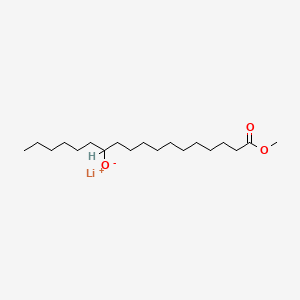
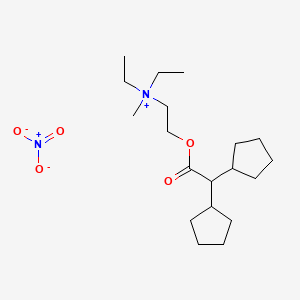
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
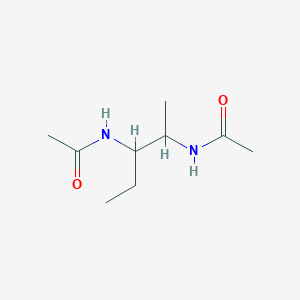
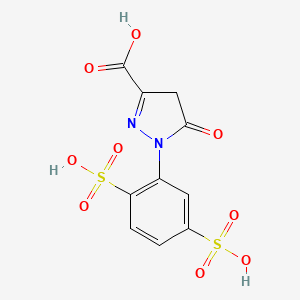


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
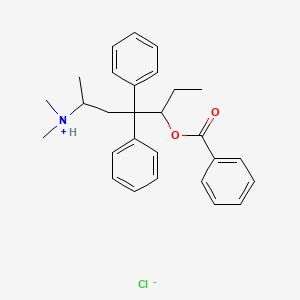

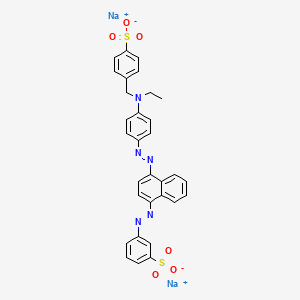


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
